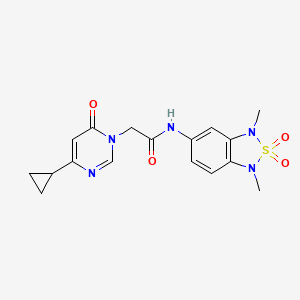

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)acetamide features a pyrimidinone core substituted with a cyclopropyl group at position 4 and an acetamide linkage to a 1,3-dimethyl-2,2-dioxo-benzothiadiazole moiety.

Properties

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-20-14-6-5-12(7-15(14)21(2)27(20,25)26)19-16(23)9-22-10-18-13(8-17(22)24)11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDZKDJIBJZDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4CC4)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

- Cyclopropyl group

- Pyrimidine moiety

- Benzothiadiazole segment

This combination suggests enhanced lipophilicity and metabolic stability, which are critical for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine and oxadiazole have shown strong bactericidal effects against various bacterial strains. The mechanism of action often involves interference with bacterial biofilm formation and gene transcription related to virulence factors .

Table 1: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Activity |

|---|---|---|

| 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | Triazole and pyridine | Anti-inflammatory |

| N-cyclopropyl-3-[1-(2,4-difluorophenyl)-7-methyl] | Cyclopropyl and oxo groups | Antimicrobial |

| 1H-pyrazolo[3,4-b]pyridine derivatives | Heterocyclic structure | Broad biological activities |

Cytotoxicity Studies

Cytotoxicity evaluations have been performed on various cell lines. For example, studies on L929 cells indicated that certain derivatives did not significantly affect cell viability and sometimes even enhanced it at specific concentrations .

Table 2: Cytotoxicity Results for Selected Compounds

| Compound ID | Concentration (µM) | Effect on Viability (%) |

|---|---|---|

| Compound 24 | 12 | Increased viability |

| Compound 25 | 100 | Toxic |

| Compound 29 | 50 | Increased viability |

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as protein kinases or receptors involved in disease pathways. High-throughput screening methods are recommended to evaluate its efficacy against specific targets in disease models .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds with similar structures in treating infections caused by resistant bacterial strains. For example, a study demonstrated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Additionally, docking studies have provided insights into how these compounds interact at the molecular level with biological macromolecules, suggesting potential pathways for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Context

Compounds with analogous pyrimidinone-acetamide frameworks include:

- (R/S)-N-[(hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compounds m, n, o): These isomers share the 2-oxotetrahydropyrimidinyl group but differ in stereochemistry and substituents (e.g., phenoxyacetamide vs. benzothiadiazole). The absence of a cyclopropyl or sulfone group reduces their electronic complexity compared to the target compound .

Thioacetamide Derivatives

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ():

- Key Differences : Replaces the cyclopropyl group with a methyl substituent and introduces a thioether (-S-) linkage instead of an oxygen-based acetamide.

- Physicochemical Properties : Melting point 196°C, distinct NMR signals (δ 12.50 ppm for NH-3, δ 4.11 ppm for SCH₂) .

- Implications : The thioether may enhance lipophilicity but reduce metabolic stability compared to the target compound’s sulfone group.

Benzodioxole-Linked Analogues

- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (): Molecular Formula: C₂₁H₁₉N₃O₅ (MW 393.4). Structural Contrasts: Substitutes the benzothiadiazole with a benzodioxole group and introduces a 4-methoxyphenyl on the pyrimidinone.

Piperazine/Indazole-Modified Derivatives

- 2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (): Key Features: Incorporates a piperazine ring and indazole moiety, enhancing nitrogen-rich interactions.

Comparative Analysis Table

Research Findings and Implications

- Ring Puckering: The cyclopropyl group on the pyrimidinone may induce unique puckering conformations, as described by Cremer and Pople’s coordinates, influencing 3D interaction profiles .

- Synthetic Accessibility : Analogs like those in are synthesized via modular coupling, suggesting the target compound could be optimized using similar high-yield routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.